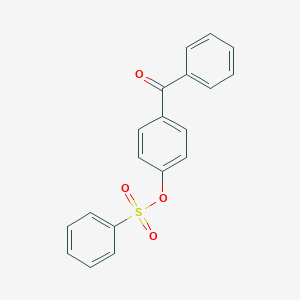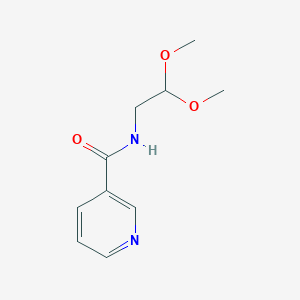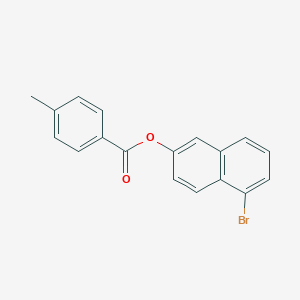
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide, also known as HMB, is a chemical compound that has gained attention due to its potential use as a pharmaceutical agent. HMB is synthesized through a series of chemical reactions, and its mechanism of action involves the modulation of cellular signaling pathways. In
作用機序
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide involves the modulation of cellular signaling pathways. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activation of the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide also inhibits the expression of various inflammatory mediators, including COX-2 and iNOS. These mechanisms contribute to N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide's anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide inhibits the proliferation and migration of cancer cells. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide also induces apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to inhibit the production of inflammatory mediators, including COX-2 and iNOS. These effects suggest that N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has potential therapeutic applications for the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide in lab experiments is its low toxicity. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other pharmaceutical agents. Another advantage of using N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is its ability to modulate cellular signaling pathways, which are involved in various physiological processes. However, one limitation of using N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is its limited solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide. Another direction is to investigate its potential use in combination with other pharmaceutical agents. Finally, future studies should investigate the safety and efficacy of N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide in vivo to determine its potential as a clinical drug candidate.
Conclusion:
In conclusion, N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is a chemical compound that has potential therapeutic applications for the treatment of cancer and inflammatory diseases. Its mechanism of action involves the modulation of cellular signaling pathways, and it has been shown to have low toxicity in vitro and in vivo. However, its limited solubility in water can limit its effectiveness in certain experiments. Future studies should investigate its potential use as a therapeutic agent and its safety and efficacy in vivo.
合成法
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide is synthesized through a series of chemical reactions. The starting material is 2-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylphenol in the presence of a base such as triethylamine to form the amide product. The final step involves the demethylation of the methoxy group using boron tribromide to yield N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide.
科学的研究の応用
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has been studied extensively for its potential use as a pharmaceutical agent. It has been shown to have anti-inflammatory and anti-cancer properties in vitro. N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide has also been shown to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in cell proliferation, differentiation, and survival, making N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide a potential candidate for the treatment of various diseases.
特性
CAS番号 |
791841-14-0 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
N-(2-hydroxy-5-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-13(17)12(9-10)16-15(18)11-5-3-4-6-14(11)19-2/h3-9,17H,1-2H3,(H,16,18) |
InChIキー |
DRCGRECEEUKGPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2OC |
正規SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)


